Oxindole is a natural product found in Penicillium with data available.
Oxindole
CAS No.: 59-48-3
Cat. No.: VC21352626
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59-48-3 |
---|---|
Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) |
Standard InChI Key | JYGFTBXVXVMTGB-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC=C2NC1=O |
Appearance | Light Brown Solid |
Melting Point | 116-118˚C (dec.) |
Chemical Properties and Structure
Structural Characteristics
Oxindole possesses a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Chemically, it can be described as a modified indoline with a substituted carbonyl at the second position of the 5-member indoline ring . This arrangement classifies oxindole as a cyclic amide or γ-lactam.
Physical and Chemical Properties
The physical and chemical properties of oxindole are summarized in the following table:
Property | Value |
---|---|
Chemical formula | C8H7NO |
Molar mass | 133.150 g·mol−1 |
Appearance | Pale yellow solid/Light brown |
Melting point | 123-128 °C |
Boiling point | 227 °C at 73 mm Hg |
Density | 1.1475 (estimate) |
Refractive index | 1.5282 (estimate) |
Flash point | 194-196°C/17mm |
Water solubility | Insoluble (9.1 g/L) |
pKa | 14.77±0.20 (Predicted) |
Oxindole is soluble in organic solvents such as ethanol (approximately 10 mg/ml), dimethyl formamide (approximately 10 mg/ml), and dimethyl sulfoxide (approximately 3 mg/ml), while being sparingly soluble in aqueous buffers .
Natural Occurrence and Biosynthesis
Biological Sources
Oxindole and its derivatives are found in various plant species, particularly in the Rubiaceae family, which includes Uncaria tomentosa . The compound's natural occurrence in diverse plant sources has spurred interest in its biological properties and potential therapeutic applications.
Biosynthesis and Metabolism
Synthesis Methods
Aldol Condensation Reactions
Microwave-assisted aldol condensation reactions have shown potential for oxindole synthesis by significantly reducing reaction times while maintaining satisfactory yields .
Stereochemistry Considerations
The stereochemical outcome of oxindole derivative synthesis is an important consideration. Most conventional synthetic methods predominantly yield E-isomers, with relatively few examples of Z-compounds reported . Avendaño demonstrated that the choice of reaction conditions could influence stereochemical outcomes; specifically, treatment of N-methyl isatins with hydrochloric acid in ethanol at room temperature produced E-acylidene oxindole, while dehydration using concentrated sulfuric acid at 0°C yielded Z-acylidene oxindole in quantitative yield .
Biological Activities and Pharmacological Properties
Anticancer Activity
Oxindole derivatives have demonstrated significant anticancer potential. Recent studies have examined the in vitro anticancer activity of spiro oxindole derivatives against MCF-7 (human adreno carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines . Notably, a compound with N-benzyl substitution containing a chloro group on the indolin-2-one scaffold exhibited potent activity against both cell lines (IC50 values of 3.55 ± 0.49 μM and 4.40 ± 0.468 μM, respectively) . Importantly, these derivatives showed no cytotoxicity toward normal mouse embryonic fibroblast (NIH/3T3) cells, suggesting selective targeting of cancer cells .
Antimicrobial Properties
Oxindole and its derivatives have demonstrated antimicrobial activity against various pathogens . Studies have characterized synthesized oxindole derivatives using various spectroscopic methods, including IR, 1H NMR, and mass spectroscopy to establish structure-activity relationships for their antimicrobial effects .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial properties, oxindole derivatives have exhibited diverse pharmacological activities including:
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α-Glucosidase inhibitory (antidiabetic potential)
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Antiviral properties
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Antileishmanial effects
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Antitubercular activity
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Antioxidative properties
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Tyrosinase inhibitory action
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PAK4 inhibitory effects
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Antirheumatoid arthritis potential
These varied activities underscore the versatility of the oxindole scaffold for developing therapeutic agents targeting multiple disease states.
Applications in Medicinal Chemistry
Structural Modifications and Structure-Activity Relationships
The oxindole scaffold serves as an excellent template for medicinal chemistry applications due to its ability to be modified by various chemical groups to generate novel biological functions . Structure-activity relationship studies have revealed how different substituents on the oxindole core influence biological activities, guiding rational drug design efforts.
Recent Research Developments
Computational Repurposing Campaigns
Recent research has employed computational methods to repurpose previously synthesized oxindole-based compounds, aiming to identify new potential targets for this versatile scaffold . These studies combine ligand-based approaches with biological validation to expand the therapeutic applications of oxindole derivatives.
Novel Synthetic Strategies
Ongoing research continues to develop improved synthetic methodologies for oxindole derivatives. These efforts focus on enhancing reaction efficiency, stereoselectivity, and expanding the scope of accessible structures . Such advancements are crucial for generating diverse chemical libraries for biological screening and drug discovery.
In Silico Predictions of Pharmacokinetics and Toxicity
Modern drug discovery approaches incorporate in silico predictions of absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of oxindole derivatives . These computational assessments help prioritize compounds with favorable physicochemical properties for bioavailability, potentially accelerating the drug development process.
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